molecular formula C14H15BrN2O2 B2440838 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde CAS No. 959088-72-3

4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde

Cat. No.: B2440838
CAS No.: 959088-72-3
M. Wt: 323.19
InChI Key: KJOWZCODHHRRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde is a complex organic compound that features a pyrazole ring substituted with a bromo group and two methyl groups, attached to a benzaldehyde moiety through a methylene bridge

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives, which this compound is a part of, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These interactions with various enzymes, proteins, and other biomolecules could potentially be attributed to 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde as well.

Cellular Effects

It is known that pyrazole derivatives can have significant impacts on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that pyrazole derivatives can elicit better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Metabolic Pathways

It is known that pyrazole derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that pyrazole derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the bromo and methyl groups. The final step involves the attachment of the pyrazole ring to the benzaldehyde moiety through a methylene bridge.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The bromo and methyl groups are introduced via electrophilic substitution reactions.

    Attachment to Benzaldehyde: The final step involves the reaction of the substituted pyrazole with 3-methoxybenzaldehyde in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products

    Oxidation: 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzoic acid

    Reduction: 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde
  • 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde
  • 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-hydroxybenzaldehyde

Uniqueness

4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde is unique due to the specific combination of substituents on the pyrazole ring and the methoxy group on the benzaldehyde moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9-14(15)10(2)17(16-9)7-12-5-4-11(8-18)6-13(12)19-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOWZCODHHRRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)C=O)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.